Welcome to the BenchChem Online Store!
molecular formula C13H17ClFN3 B3031031 1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride CAS No. 129014-50-2

1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride

Cat. No. B3031031
M. Wt: 269.74 g/mol
InChI Key: UEVCMJAWMVYUAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04758668

Procedure details

A solution of 16.8 g of 3-(1-acetyl-4-piperidinyl)-6-fluoro-1-methyl-1H-indazole and 100 ml of 6 N heated under reflux for 4 hrs. The solution was cooled in an ice bath, 50% aqueous sodium hydroxide was added, dropwise, with stirring and the mixture was extracted with ethyl acetate. Concentration of the organic extract gave an oil. The oil was dissolved in ethyl acetate and a saturated solution of ethyl acetate-hydrogen chloride was added. The salt was recrystallized twice from trichloromethane-ether and then from isopropanol (charcoal) to yield 3.0 g (21%) of product, mp 256°-258° C.
Name
3-(1-acetyl-4-piperidinyl)-6-fluoro-1-methyl-1H-indazole
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
21%

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:9][CH2:8][CH:7]([C:10]2[C:18]3[C:13](=[CH:14][C:15]([F:19])=[CH:16][CH:17]=3)[N:12]([CH3:20])[N:11]=2)[CH2:6][CH2:5]1)(=O)C.[OH-].[Na+].C(OCC)(=O)C.[ClH:29]>C(OCC)(=O)C>[ClH:29].[F:19][C:15]1[CH:14]=[C:13]2[C:18]([C:10]([CH:7]3[CH2:8][CH2:9][NH:4][CH2:5][CH2:6]3)=[N:11][N:12]2[CH3:20])=[CH:17][CH:16]=1 |f:1.2,3.4,6.7|

Inputs

Step One
Name
3-(1-acetyl-4-piperidinyl)-6-fluoro-1-methyl-1H-indazole
Quantity
16.8 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)C1=NN(C2=CC(=CC=C12)F)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
dropwise, with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hrs
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
Concentration of the organic extract
CUSTOM
Type
CUSTOM
Details
gave an oil
CUSTOM
Type
CUSTOM
Details
The salt was recrystallized twice from trichloromethane-ether

Outcomes

Product
Name
Type
product
Smiles
Cl.FC1=CC=C2C(=NN(C2=C1)C)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.